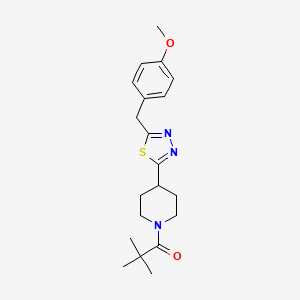

![molecular formula C16H17N5O2 B2354109 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955839-32-4](/img/structure/B2354109.png)

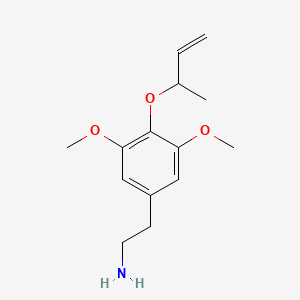

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .

Synthesis Analysis

The synthesis of these derivatives involves heating with hydrazine hydrate . The IR spectrum of the resulting compound demonstrated stretching bands at 3444, 3352, and 3190 cm-1 corresponding to NH2 and NH, respectively .Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a 1H-pyrazolo[3,4-d]pyrimidine core . Molecular docking studies were carried out against EGFR WT and EGFR T790M .Applications De Recherche Scientifique

Chemical Interactions and Inhibitory Properties

The compound is notably involved in interactions with various Cytochrome P450 (CYP) isoforms, crucial for drug metabolism. The selectivity and potency of chemical inhibitors like this compound are vital for deciphering the specific roles of CYP isoforms and predicting drug-drug interactions. For instance, ketoconazole is widely used in phenotyping studies involving CYP3A4, though alternatives like azamulin are noted for being more selective CYP3A inhibitors. This highlights the importance of understanding the specificity of inhibitors like 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide in metabolic pathways (Khojasteh et al., 2011).

Role in Synthesis of Pyrazole Heterocycles

The compound is part of the pyrazole family, which is significant in medicinal chemistry due to its presence in various biologically active compounds. The synthesis process of pyrazole derivatives involves steps like condensation and cyclization, leading to compounds with wide-ranging biological activities. The importance of pyrazole derivatives is underscored by the success of pyrazole COX-2 inhibitors, showcasing the medicinal relevance of these heterocycles (Dar & Shamsuzzaman, 2015).

Therapeutic Significance in Medicinal Chemistry

The pyrazolopyrimidine structure, to which this compound is related, has shown significant therapeutic potential. It structurally resembles purines, prompting biological investigations into its medicinal significance. These compounds have been associated with various disease conditions and have been examined through diverse biochemical and biophysical properties tests, emphasizing their medicinal importance in areas like the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).

Catalysis and Synthesis of Heterocyclic Compounds

Compounds in the pyrazolo[1,5-a]pyrimidine scaffold are privileged hetrocycles in drug discovery. Their use in developing drug-like candidates has displayed a broad range of medicinal properties. The synthetic strategies employed for these derivatives and their significant biological properties, along with structure-activity relationship (SAR) studies, highlight the extensive medicinal and synthetic applications of these compounds (Cherukupalli et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10(2)14-12-8-18-21(11-6-4-3-5-7-11)15(12)16(23)20(19-14)9-13(17)22/h3-8,10H,9H2,1-2H3,(H2,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCURJNJKPVOME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2354029.png)

![2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2354032.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)

![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)

![N-(3-chlorophenyl)-4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]piperidine-1-carboxamide](/img/structure/B2354045.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)